Butafenacil is an organic compound classified under the pyrimidinedione chemical class, primarily used as a herbicide. Its IUPAC name is 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoic acid 1,1-dimethyl-2-oxo-2-(2-propenyloxy)ethyl ester, with a molecular formula of C20H18ClF3N2O6 and a molecular weight of 474.82 Daltons. Butafenacil acts by inhibiting protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants, leading to the rapid death of various broadleaf and grass weeds in crops such as cereals and canola .
Butafenacil acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) within plant chloroplasts []. PPO is a critical enzyme in the chlorophyll biosynthesis pathway, responsible for converting protoporphyrinogen IX to protoporphyrin IX [].
Butafenacil is considered to be moderately toxic []. Studies indicate subchronic exposure can cause hematological effects like decreased hemoglobin levels in animals [].
The primary chemical reaction involving butafenacil is its interaction with protoporphyrinogen oxidase. By inhibiting this enzyme, butafenacil prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, which is essential for chlorophyll formation. The accumulation of protoporphyrin IX leads to the generation of reactive oxygen species, resulting in lipid peroxidation and subsequent cell membrane damage in plants .
Butafenacil exhibits herbicidal properties by targeting protoporphyrinogen oxidase. This mechanism leads to chlorosis and necrosis in plants as chlorophyll production is halted. The compound has demonstrated efficacy against a wide range of annual and perennial broadleaf weeds and some grasses, making it suitable for pre-emergence and post-emergence applications . Its low acute toxicity profile further supports its use in agricultural settings .
The synthesis of butafenacil involves several key steps:
Butafenacil is primarily utilized as an herbicide for controlling various weeds in agricultural settings. It is registered for use in countries such as Australia, Argentina, Brazil, Japan, and Thailand. Its applications include:
Several compounds share similarities with butafenacil in terms of structure and function:
Compound Name | Chemical Class | Mechanism of Action | Unique Features |
---|---|---|---|
Flumioxazin | Pyrimidinedione | Inhibits protoporphyrinogen oxidase | Broader spectrum of weed control |
Oxadiazon | Oxadiazole | Inhibits photosynthesis | Selective against certain grasses |
Clomazone | Isoxazolidinone | Inhibits carotenoid biosynthesis | Effective on specific weed types |
Sulfentrazone | Triazine | Inhibits photosynthesis | Fast-acting with residual activity |
Butafenacil's uniqueness lies in its specific inhibition of protoporphyrinogen oxidase combined with its favorable safety profile for non-target organisms . This makes it particularly valuable for integrated weed management strategies.
Environmental Hazard